molecular formula C6H8N2O B1276461 3-Amino-4-methoxypyridine CAS No. 33631-09-3

3-Amino-4-methoxypyridine

Cat. No. B1276461
CAS RN: 33631-09-3
M. Wt: 124.14 g/mol
InChI Key: STWMPIWLSQKHSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-4-methoxypyridine is a chemical compound with the molecular formula C6H8N2O . It is used as a building block for the synthesis of some biologically active compounds . It is also used for the preparation of a new series of benzoylated N-ylides as protein farnesyltransferase inhibitors .


Synthesis Analysis

The synthesis of 3-Amino-4-methoxypyridine involves the use of 4-methoxy -3-nitropyridine and 10 percent Pd/C in MeOH . The reaction mixture is stirred at room temperature overnight .


Molecular Structure Analysis

The molecular structure of 3-Amino-4-methoxypyridine is characterized by a pyridine ring substituted with an amino group at the 3-position and a methoxy group at the 4-position . The InChI code for this compound is 1S/C6H8N2O/c1-9-6-2-3-8-4-5 (6)7/h2-4H,7H2,1H3 .


Physical And Chemical Properties Analysis

3-Amino-4-methoxypyridine has a molecular weight of 124.14 g/mol . It has a topological polar surface area of 48.1 Ų . The compound has one hydrogen bond donor and three hydrogen bond acceptors . It has a rotatable bond count of 1 .

Scientific Research Applications

Enantioselective Catalytic Dearomative Addition of Grignard Reagents to 4-Methoxypyridinium Ions

Specific Scientific Field

This research falls under the field of Organic Chemistry , specifically focusing on enantioselective catalysis and dearomative alkylation .

Comprehensive Summary of the Application

The research describes a general catalytic methodology for the enantioselective dearomative alkylation of pyridine derivatives with Grignard reagents . This method allows direct access to nearly enantiopure chiral dihydro-4-pyridones .

Methods of Application or Experimental Procedures

The methodology involves dearomatization of in situ-formed N-acylpyridinium salts, employing alkyl organomagnesium reagents as nucleophiles and a chiral copper (I) complex as the catalyst . Computational and mechanistic studies were conducted to provide insights into the origin of the reactivity and enantioselectivity of the catalytic process .

Results or Outcomes

The results showed that this method allows for the synthesis of nearly enantiopure chiral dihydro-4-pyridones with yields up to 98% . This represents a significant advancement in the field of enantioselective catalysis and dearomative alkylation.

Safety And Hazards

3-Amino-4-methoxypyridine is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has been associated with acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) . The target organs affected are the respiratory system .

Relevant Papers Relevant papers on 3-Amino-4-methoxypyridine include a review on the challenging coupling of 2-pyridyl nucleophiles with (hetero)aryl electrophiles . This review focuses on methods developed for the challenging coupling of 2-pyridine nucleophiles with (hetero)aryl electrophiles, and ranges from traditional cross-coupling processes to alternative nucleophilic reagents and novel main group approaches .

properties

IUPAC Name

4-methoxypyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O/c1-9-6-2-3-8-4-5(6)7/h2-4H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STWMPIWLSQKHSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=NC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30409446
Record name 3-AMINO-4-METHOXYPYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30409446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-4-methoxypyridine

CAS RN

33631-09-3
Record name 3-AMINO-4-METHOXYPYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30409446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Amino-4-methoxypyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A mixture of 0.475 g (3.08 mmol) of 4-methoxy-3-nitropyridine (Org. Process Res. Dev. 2004, 8, 903-908) and 0.301 g (2.84 mmol) of 10% palladium on carbon in ethanol (30 mL) was stirred under an atmosphere of hydrogen for 48 hrs. The catalyst was removed by filtration through a pad of celite, and the solvent was removed to give 0.380 mg (99%) of 3-amino-4-methoxypyridine as a pink powder, which was used in the next step without further purification: 1H NMR (DMSO-d6) δ8.09 (dd, J=6.4, 1.2 Hz, 1H), 7.93 (d, J=1.2 Hz, 1H), 7.36 (d, J=6.4 Hz, 1H), 6.01 (br s, 2H), 4.06 (s, 3H).
Quantity
0.475 g
Type
reactant
Reaction Step One
Quantity
0.301 g
Type
catalyst
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a mixture of 4-Methoxy-3-nitropyridine (5.0 g, 32.44 mmole) in ethanol (100 mL) was added 10% palladium on carbon catalyst (200 mg). The resulting mixture was allowed to shake under a hydrogen atmosphere (50 psi) for 6 h. at room temperature. TLC (50% ethyl acetate/hexane) indicated complete consumption of starting material. Filtration through celite to remove the catalyst and concentration gave 3- Amino-4 methoxypyridine (4.0 g, 32.44 mmol, 100% yield) as dark red oil.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
ethyl acetate hexane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
200 mg
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Amino-4-methoxypyridine
Reactant of Route 2
3-Amino-4-methoxypyridine
Reactant of Route 3
Reactant of Route 3
3-Amino-4-methoxypyridine
Reactant of Route 4
Reactant of Route 4
3-Amino-4-methoxypyridine
Reactant of Route 5
3-Amino-4-methoxypyridine
Reactant of Route 6
Reactant of Route 6
3-Amino-4-methoxypyridine

Citations

For This Compound
11
Citations
MM El‐Bakoush, J Parrick - Journal of heterocyclic chemistry, 1988 - Wiley Online Library
… 3-Amino-4-hydroxypyridine [12] and 3-amino-4-methoxypyridine [4] were converted into their hydrochlorides by passing dry hydrogen chloride through an ethereal solution of the amine …
Number of citations: 2 onlinelibrary.wiley.com
MMP Martins - 2019 - run.unl.pt
… Having established the reaction conditions for aminopyridine I and α-bromostyrene, we decided to experiment with 3-amino-4-methoxypyridine (aminopyridine II) since it was also …
Number of citations: 0 run.unl.pt
S Thies, H Sell, C Bornholdt, C Schütt… - … A European Journal, 2012 - Wiley Online Library
… 4-Methoxy-3-phenylazopyridine (2 f): 3-Amino-4-methoxypyridine (1.00 g, 8.06 mmol) was dissolved in pyridine (4.00 mL) and sodium hydroxide (6.00 mL, 75.0 mmol, 25 %) and …
L Marion - Alkaloids, Chem. Physiol, 1965 - books.google.com
… A third synthesis (60) uses as starting material 3-nitro-4-pyridone which via 3-nitro-4-chloropyridine and 3-amino-4-methoxypyridine is converted to 3-cyano-4-methoxypyridine. The …
Number of citations: 41 books.google.com
FA Luzzio - Advances in Heterocyclic Chemistry, 2020 - Elsevier
The synthesis of heterocycles and their fluorinated analogues is a central focus within the development of medicinal compounds, agrochemicals and advanced materials. New synthetic …
Number of citations: 12 www.sciencedirect.com
I Kinoyama, N Taniguchi, A Toyoshima… - Journal of medicinal …, 2006 - ACS Publications
… The title compound was prepared from 3-amino-4-methoxypyridine 45 and 7 in 21% yield as a colorless solid: mp 165−167 C (EtOH/i-Pr 2 O); 1 H NMR (400 MHz, DMSO-d 6 ) δ 1.11 (…
Number of citations: 33 pubs.acs.org
Z Yu, JPD van Veldhoven, I ME't Hart, AH Kopf… - European Journal of …, 2015 - Elsevier
We synthesized and evaluated a series of compounds for their allosteric modulation at the K v 11.1 (hERG) channel. Most compounds were negative allosteric modulators of [ 3 H]…
Number of citations: 17 www.sciencedirect.com
AL Faulkner - 2017 - search.proquest.com
Described herein are three organic chemistry projects involving the synthesis of fused bicyclic azetidines, spiropyrans and light activated MRI contrast agents, respectively. Chapter one …
Number of citations: 0 search.proquest.com
CA Striley - 1994 - search.proquest.com
… Removal of solvent afforded the oily 3-amino-4-methoxypyridine in quantitative yield. The material was immediatly used for the next synthetic step without further purification.(colorless …
Number of citations: 2 search.proquest.com
Z Yu, JPD van Veldhoven… - Allosteric …, 2015 - scholarlypublications …
We synthesized and evaluated a series of compounds for their allosteric modulation at the Kv11. 1 (hERG) channel. Most compounds were negative allosteric modulators of [3H] …

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.